molecular formula C54H18 B1264081 Circumcoronene

Circumcoronene

Cat. No.: B1264081
M. Wt: 666.7 g/mol
InChI Key: ICKDBJSKNOTKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Circumcoronene (C54H18) is a large, planar polycyclic aromatic hydrocarbon (PAH) consisting of 19 fused benzene rings, forming a hexagonal sheet with a molecular weight of 666.7 g/mol . This structurally complex molecule is the third member in the series benzene-coronene-circumcoronene and serves as a well-defined nanographene model system for investigating the electronic properties of larger graphene fragments . Its ortho- and peri-fused bonding pattern ensures maximal π-conjugation across a planar geometry, which is critical for stabilizing the extended π-system, although nonplanar distortions can occur when adsorbed on metallic surfaces . The electronic structure of this compound aligns with Clar's aromatic sextet model, which posits that stability arises from maximizing the number of isolated aromatic sextets; this molecule contains seven localized sextets in its central and intermediate rings, with six peripheral double bonds acting as fixed conjugation sites . Cutting-edge research applications for this compound are rapidly expanding. Recent studies utilizing Density Functional Theory (DFT) calculations highlight its significant potential as a component in next-generation lithium-ion battery anodes, where its structure can be modified via doping with elements like silicon or boron nitride to enhance lithium adsorption and optimize cell voltage . Furthermore, its utility in biomedical nanotechnology is being explored, with DFT studies investigating pristine and boron nitride (BN)-doped this compound as a novel nanovector for the targeted delivery of anticancer drugs, such as floxuridine, to improve therapeutic efficacy and reduce side effects . The molecule's synthesis has been achieved with ultrahigh yield through sophisticated on-surface techniques on a Cu(111) surface, involving intramolecular dehydrogenation of a designed precursor, followed by methyl radical coupling and aromatization . This high-yield synthesis has enabled the self-assembly of this compound into extensive superlattices, which confine a two-dimensional electron gas into a chiral electronic Kagome-honeycomb lattice featuring emergent electronic flat bands . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C54H18

Molecular Weight

666.7 g/mol

IUPAC Name

nonadecacyclo[27.23.1.14,44.06,43.09,42.011,40.014,39.016,37.019,36.021,34.024,33.026,31.030,51.032,49.035,48.038,47.041,46.045,50.052,54]tetrapentaconta-1(53),2,4,6(43),7,9,11(40),12,14,16(37),17,19(36),20,22,24(33),25,27,29,31,34,38,41,44,46,48,50,52(54)-heptacosaene

InChI

InChI=1S/C54H18/c1-2-20-14-22-5-6-24-16-26-9-11-29-18-30-12-10-28-17-27-8-7-25-15-23-4-3-21-13-19(1)31-32(20)44-34(22)36(24)46-39(26)41(29)48-42(30)40(28)47-38(27)37(25)45-35(23)33(21)43(31)49-50(44)52(46)54(48)53(47)51(45)49/h1-18H

InChI Key

ICKDBJSKNOTKDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=C4C5=C6C7=C(C=CC8=CC9=C%10C%11=C(C=C9)C=C9C=CC%12=C%13C9=C%11C9=C%11C%13=C%13C(=C%12)C=CC%12=C%13C%13=C%11C(=C4C2=C%13C1=C%12)C6=C9C%10=C87)C=C5C=C3

Origin of Product

United States

Scientific Research Applications

Electronic Properties

Circumcoronene's unique electronic characteristics make it a subject of interest in nanotechnology and materials science:

  • Chiral Electronic Structures : The this compound superlattice formed on metallic surfaces reveals a two-flat-band electronic structure that contrasts with conventional electronic lattices. This property is crucial for potential applications in quantum computing and advanced electronic devices .
  • Absorption and Emission Spectra : The absorption and emission spectra of this compound are similar to those of smaller PAHs like coronene, indicating its potential use in organic light-emitting diodes (OLEDs) and organic lasers .

Applications in Materials Science

This compound is being explored for various applications due to its favorable properties:

  • Organic Electronics : Its ability to form stable structures with distinct electronic characteristics positions this compound as a candidate for use in organic semiconductors and photovoltaic devices.
  • Nanographenes : As a building block for nanographenes, this compound can be utilized in the development of nanoscale materials with tailored electronic properties for applications in sensors and transistors .

Interaction Studies

Research into the interactions between this compound and other molecules has provided insights into its potential applications:

  • Adsorption Studies : Density functional theory (DFT) calculations have been employed to study the adsorption of various molecules onto this compound. These studies reveal that the interactions between this compound and adsorbates such as n-alkanes and n-perfluoroalkanes are primarily driven by dispersion forces, which could be leveraged in designing new materials with specific adsorption properties .

Case Studies

Several studies highlight the practical implications of this compound's properties:

StudyFocusFindings
Ultrahigh-yield synthesis on Cu(111)Surface-assisted synthesisAchieved high yields; formed a chiral Kagome lattice with unique electronic properties
Acid-mediated cyclizationSynthesis methodProduced derivatives confirmed by X-ray crystallography; exhibited local aromaticity
Adsorption studies of solventsInteraction analysisIdentified dispersion interactions as key to adsorption; potential for material design

Chemical Reactions Analysis

Post-Synthetic Reactivity and Functionalization

Density functional theory (DFT) studies reveal circumcoronene’s interaction with ions and dopants :

Adsorption of Li⁺

SystemAdsorption Energy (Eₐdₛ, kcal/mol)
Pristine this compound-47.92
B/N-Doped this compound-54.48 to -66.26

Doping with boron (B) or nitrogen (N) enhances Li⁺ adsorption due to increased electron-deficient regions .

Electronic Modulation via Doping

  • Bandgap Reduction : Doping lowers the HOMO-LUMO gap (e.g., from 5.90 eV in pristine coronene to 2.95 eV in m-C₂₂H₁₂N₂) .

  • MESP Analysis : Doped systems exhibit deeper electrostatic potential minima (e.g., -31.38 kcal/mol for m-C₂₂H₁₂BN), favoring electrophilic interactions .

Key Mechanistic Insights

  • Radical Coupling : Methyl radicals generated during surface-assisted synthesis couple selectively due to geometric constraints .

  • Aromatization Drivers : Dehydrogenation on Cu(111) is facilitated by substrate electron donation, stabilizing transition states .

  • Acid Catalysis : Brønsted acids protonate vinyl ether intermediates, while Lewis acids coordinate to alkynes, directing cyclization .

This synthesis and reactivity profile positions this compound as a versatile platform for optoelectronic and energy storage applications.

Comparison with Similar Compounds

Comparison with Coronene (C₂₄H₁₂)

Structural Differences :

  • Coronene : A smaller PAH with 24 carbon atoms arranged in six fused benzene rings.
  • Circumcoronene : A larger, concentric extension of coronene, forming a three-layered hexagonal structure .

Electronic Properties :

  • HOMO-LUMO Gaps : Coronene exhibits a HOMO-LUMO gap of 7.63 eV, while this compound has a reduced gap of 5.80 eV, comparable to pentacene. This lower gap enhances this compound’s conductivity and suitability for electronic applications .
  • Charge Transfer : When interacting with cobalt, this compound gains 0.16 electrons (for EH1 configuration), whereas coronene’s charge transfer dynamics are less documented but expected to differ due to its smaller size .

Chemical Reactivity :

  • Magnetic Interactions : Cobalt atoms adsorbed on this compound reduce their magnetic moment by ~0.1µB and induce a small magnetic moment (0.04µB) on the PAH. Coronene’s interactions with cobalt are less studied but likely weaker due to fewer adsorption sites .

Comparison with Circumthis compound

Structural Hierarchy :

  • Circumthis compound : A further extended PAH, hypothesized to have 96 carbon atoms. Computational studies suggest it forms stable clusters (e.g., (C₅₄H₁₈)₈) with distinct evaporation rates .

Evaporation Rates :

  • This compound Clusters : (C₅₄H₁₈)₈ clusters show intermediate evaporation rates between (C₅₄H₁₈)₄ and (C₅₄H₁₈)₁₂, as interpolated from molecular dynamics simulations .
  • Circumthis compound Clusters: Limited data exist, but preliminary calculations indicate slower evaporation due to increased van der Waals interactions .

Comparison with Hexabenzocoronene (HBC, C₄₂H₁₈)

Structural and Functional Contrasts :

  • HBC : A disc-shaped PAH with 42 carbons, widely used in liquid crystals and organic electronics.
  • This compound : Larger and more planar, enabling superior π-π stacking in COFs. For example, this compound forms chiral Kagome-honeycomb lattices, whereas HBC crystallizes into twinned structures .

Comparative Analysis of Physical and Chemical Properties

Table 1: Structural and Electronic Properties
Property Coronene (C₂₄H₁₂) This compound (C₅₄H₁₈) Hexabenzocoronene (C₄₂H₁₈)
HOMO-LUMO Gap (eV) 7.63 5.80 6.20 (estimated)
Cobalt Bond Energy (eV) N/A -1.92 (EH1 site) N/A
Evaporation Rate (kₑᵥₐₚ) 2.1×10⁻³ s⁻¹ 1.5×10⁻³ s⁻¹ N/A
Table 2: Magnetic and Charge Transfer Properties
Property This compound-Cobalt System Coronene-Cobalt System
Magnetic Moment Reduction 4.0µB → 3.9µB Not reported
Charge Transfer (electrons) +0.16 (this compound) N/A

Preparation Methods

Precursor Design and Reaction Mechanism

The solution-phase synthesis of this compound relies on acid-mediated cyclization of electron-rich precursors. A breakthrough involved using vinyl ether or alkyne derivatives as starting materials, which undergo sequential cyclization under Brønsted/Lewis acid catalysis. For instance, Wu et al. designed a coronene-like precursor with strategically positioned methyl groups to stabilize reactive intermediates during cyclization. The methyl groups reduce rotational freedom, ensuring proper alignment for subsequent dehydrogenative coupling.

The reaction proceeds via a stepwise mechanism:

  • Initial Cyclization : Acid catalysts promote the formation of fused aromatic rings at the precursor’s periphery.
  • Dehydrogenative Aromatization : Sequential removal of hydrogen atoms generates the final this compound structure with six zigzag edges.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Parameter Optimal Condition Effect on Reaction
Acid Catalyst Brønsted (H₂SO₄) or Lewis (FeCl₃) Facilitates cyclization and aromatization
Temperature 80–120°C Balances reaction rate and side-product formation
Solvent Dichloromethane or Toluene Enhances precursor solubility and stability

Under optimized conditions, yields exceeding 70% have been reported, with X-ray crystallography confirming the hexagonal structure and bond localization consistent with Clar’s aromatic sextet model.

Challenges and Limitations

  • Reactive Intermediates : The K-region double bonds at the periphery are prone to unintended side reactions, necessitating precise control of reaction kinetics.
  • Scalability : Multi-step purification is required to isolate this compound from byproducts, limiting large-scale production.

On-Surface Synthesis of this compound

Precursor Design for Surface-Mediated Reactions

On-surface synthesis employs a hexa-peri-hexabenzocoronene (HBC) derivative (C₅₄H₄₂ ) as the precursor. This molecule features 12 methyl groups at bay regions, which serve two critical roles:

  • Conformational Locking : The methyl groups restrict rotational freedom, ensuring proper alignment for cyclodehydrogenation on the Cu(111) surface.
  • Reduced Intermolecular Interactions : Methyl substituents minimize π-π stacking, facilitating precursor sublimation under UHV conditions.

Reaction Pathway on Cu(111)

The synthesis involves two stages conducted on a Cu(111) substrate:

  • Deposition : Precursor molecules are sublimated onto the Cu(111) surface at room temperature, forming close-packed assemblies.
  • Thermal Annealing : Heating to 140°C triggers intramolecular dehydrogenation, converting methyl groups into aromatic C─C bonds.

The process achieves a remarkable yield of >98%, attributed to the catalytic activity of Cu(111) in promoting selective dehydrogenation.

Structural and Electronic Characterization

Non-contact atomic force microscopy (ncAFM) and scanning tunneling microscopy (STM) reveal:

  • A planar molecular skeleton with 19 fused benzene rings.
  • Shortened C─C bonds (1.37 Å) at zigzag edges, indicative of localized double bonds.
  • Electrostatic interactions between this compound and Cu(111) drive self-assembly into a 3×3 superlattice.

Comparative Analysis of Synthesis Methods

Parameter Solution-Phase Synthesis On-Surface Synthesis
Yield 70–80% >98%
Scalability Limited by purification steps Restricted to UHV conditions
Structural Precision Moderate (requires crystallization) High (direct imaging via AFM/STM)
Applications Bulk material production Nanoelectronic device fabrication

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Circumcoronene (C₅₄H₁₈), and what characterization techniques are critical for confirming its structure?

  • Methodological Answer : this compound is typically synthesized via solution-phase condensation of smaller polycyclic aromatic hydrocarbon (PAH) precursors or gas-phase pyrolysis. Key characterization techniques include nuclear magnetic resonance (NMR) spectroscopy for hydrogen environment analysis, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for structural elucidation. For reproducibility, experimental protocols must detail reaction conditions (e.g., temperature, catalysts) and purification steps, as emphasized in rigorous scientific reporting standards .

Q. What are the key electronic and optical properties of this compound, and how do they compare to smaller PAHs like coronene (C₂₄H₁₂)?

  • Methodological Answer : this compound exhibits redshifted UV-Vis absorption and fluorescence spectra compared to coronene due to extended π-conjugation. Researchers should employ density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and validate these with experimental techniques like cyclic voltammetry and transient absorption spectroscopy. Discrepancies between computational and experimental results require recalibration of basis sets or solvent-effect modeling .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental observations of this compound’s electronic properties?

  • Methodological Answer : Systematic benchmarking is critical. For example, if DFT-predicted HOMO-LUMO gaps diverge from experimental values, researchers should:

Validate computational parameters (e.g., exchange-correlation functionals like B3LYP vs. CAM-B3LYP).

Account for environmental factors (e.g., solvent polarity in spectroscopic measurements).

Cross-reference with correlated wavefunction methods (e.g., CCSD(T)) for higher accuracy.
Transparent reporting of methodologies, as advocated in reproducibility guidelines, ensures robust comparisons .

Q. What methodologies are effective in assessing this compound’s stability under extreme conditions (e.g., high temperature/pressure)?

  • Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres quantifies thermal stability, while high-pressure X-ray diffraction (HP-XRD) reveals structural resilience. For interstellar relevance, gas-phase experiments in simulated space conditions (e.g., ultrahigh vacuum, cryogenic temperatures) paired with time-resolved spectroscopy can track degradation pathways. Collaborative interdisciplinary approaches, as highlighted in systematic review frameworks, enhance data reliability .

Q. How should conflicting data on this compound’s supramolecular assembly behavior (e.g., stacking motifs) be analyzed?

  • Methodological Answer : Contradictions often arise from solvent polarity or substrate interactions. Researchers should:

Conduct controlled experiments using solvents of varying dielectric constants (e.g., toluene vs. DMF).

Employ atomic force microscopy (AFM) or scanning tunneling microscopy (STM) for nanoscale structural imaging.

Perform meta-analyses of existing data to identify outliers or contextual variables, adhering to systematic review principles .

Q. What advanced spectroscopic and computational techniques are used to study this compound’s role in the interstellar medium?

  • Methodological Answer : Matrix-isolation spectroscopy in argon or neon matrices at 4–10 K replicates interstellar conditions, identifying infrared (IR) vibrational bands attributable to this compound. Coupling these experiments with quantum-chemical simulations (e.g., anharmonic frequency calculations) resolves band assignments. Collaborative efforts between astrochemists and computational physicists, as recommended in interdisciplinary research frameworks, are essential .

Methodological Best Practices

  • Experimental Design : Prioritize controlled variables (e.g., synthetic conditions, solvent purity) to minimize confounding factors. Use factorial design to explore multi-variable interactions .
  • Data Contradiction Analysis : Apply statistical tools (e.g., chi-square tests) to assess significance of discrepancies. Document all assumptions and limitations in computational models .
  • Ethical Reporting : Avoid selective data presentation; disclose null results and methodological pitfalls to uphold scientific integrity .

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